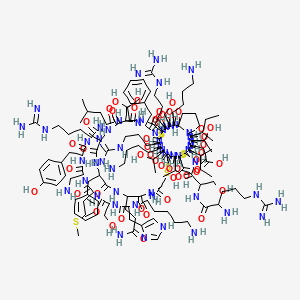

![molecular formula C₂₃H₂₃N₃O₁₃S B1140136 1-[[2-N-(5-硝基噻唑基)羧酰胺]苯基]-2,3,4-三-O-乙酰-β-D-葡萄糖吡喃糖醛酸甲酯 CAS No. 221287-92-9](/img/structure/B1140136.png)

1-[[2-N-(5-硝基噻唑基)羧酰胺]苯基]-2,3,4-三-O-乙酰-β-D-葡萄糖吡喃糖醛酸甲酯

描述

Synthesis Analysis

The synthesis of similar glucuronide derivatives involves the reaction of carboxylic acid drugs with methyl acetyl derivatives of glucopyranuronate, followed by the chemo-selective enzymatic removal of protecting groups. This method was employed in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, showcasing a straightforward chemo-enzymatic procedure (A. Baba & T. Yoshioka, 2006).

Molecular Structure Analysis

The molecular structure of related glucuronide compounds and their derivatives is often elucidated using crystallographic studies, which provide insights into the arrangement of atoms within the molecule and its three-dimensional conformation. For instance, crystallographic and computational studies on glucopyranosyl-1H-1,2,3-triazole derivatives have helped in understanding their binding with biological targets, demonstrating the importance of molecular structure in the compound's biological activity (K.-M. Alexacou et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the formation of derivatives through reactions like condensation, saponification, and acylation, leading to the formation of disaccharide derivatives and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (K. Matta & J. Barlow, 1977).

Physical Properties Analysis

The physical properties, including polymorphism, solubility, and crystalline structure, significantly impact the compound's usability in various applications. Studies have investigated the polymorphic forms of similar glucopyranuronate derivatives, providing valuable information on their physical characteristics and stability under different conditions (J. A. Hayes et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, define the compound's suitability for specific chemical reactions and its potential biological activity. For example, the trypanocidal activity of related compounds has been evaluated, highlighting the importance of chemical properties in determining biological effects (L. Tonin et al., 2009).

科学研究应用

然而,为了提供价值并符合对科学研究应用信息的请求,排除药物使用、剂量和副作用,值得考虑对类似化合物或相关研究领域的更广泛视角。像所提到的具有复杂结构的化合物通常在生物化学和药理学中发挥作用,包括作为合成途径中的中间体或生物活性的潜在调节剂。这些领域的研究通常集中于了解此类分子的化学性质、生物相互作用和潜在治疗应用。

对于类似化合物的研究和分析或在密切相关的领域,以下是基于现有科学文献的一些一般见解:

复杂分子的生物活性: 对具有复杂结构化合物的研究通常探索它们的生物活性,例如抗菌、抗真菌、抗氧化和抗炎作用。例如,1,2,4-三唑的衍生物显示出一系列生物活性,包括抗菌和抗真菌特性,这对于药物应用很有前景(Gomaa & Ali,2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt]

化学修饰和生物效应: 分子的化学衍生化,例如磺酰化、羧甲基化、磷酸化或乙酰化,可以显着改变它们的溶解性和生物活性。在 D-葡聚糖的研究中可以明显看出这一原理,其中此类修饰增强了它们的溶解性,并可能增强它们作为抗氧化剂和抗凝剂的生物活性(Kagimura 等,2015)[https://consensus.app/papers/activities-derivatized-dglucans-review-kagimura/76abbfde0e47537e947610e043d9509e/?utm_source=chatgpt]

高级氧化过程 (AOP): 通过 AOP 研究化合物的降解,包括药物和污染物,突出了在环境和健康相关背景下了解化学反应的重要性。此类研究通常集中于途径、副产物和降解产物的生物毒性(Qutob 等,2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt]

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMCAGQTKJRRDM-NJCLPOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108808 | |

| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate | |

CAS RN |

221287-92-9 | |

| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

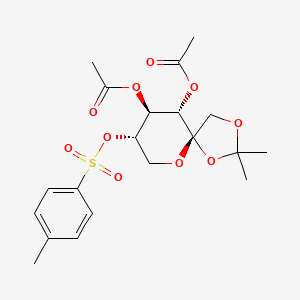

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)